molecular formula C11H7BrF6O3 B14063971 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one

1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one

Cat. No.: B14063971
M. Wt: 381.07 g/mol
InChI Key: QAYYLZFGZVNZSP-UHFFFAOYSA-N
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Description

1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-bis(trifluoromethoxy)benzene and 3-bromopropan-1-one.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the starting materials.

    Catalysts and Reagents: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the electrophilic aromatic substitution reaction.

    Reaction Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and minimize side

Properties

Molecular Formula

C11H7BrF6O3

Molecular Weight

381.07 g/mol

IUPAC Name

1-[2,4-bis(trifluoromethoxy)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C11H7BrF6O3/c12-4-3-8(19)7-2-1-6(20-10(13,14)15)5-9(7)21-11(16,17)18/h1-2,5H,3-4H2

InChI Key

QAYYLZFGZVNZSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OC(F)(F)F)C(=O)CCBr

Origin of Product

United States

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